Methylophiopogonanone B

Chinese Name
甲基麦冬黄烷酮B
English Name
Methylophiopogonanone B
标识符
CAS No.
74805-91-7
Molecular Formula
C19H20O5
Molecular Weight
328.3640
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
328.3640
druglikeness.valid
TPSA
TPSA
75.9900
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
3.6820
druglikeness.valid
LogD
LogD
3.5049
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.1304
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
42.2804
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
90.7446
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.6
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
4.0782
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
2.9820
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
是
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
否
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
动脉粥样硬化
Atherosclerosis
Corresponding Targets:
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
糖尿病
Diabetes Mellitus
Corresponding Targets:
帕金森病
Parkinson's Disease
Corresponding Targets:
癌症(肝细胞癌)
Hepatocellular Carcinoma
Corresponding Targets:
Plant Sources
相关化合物

Prunetinoside
Prunetinoside
CAS号:89595-66-4
分子式:C22H22O10
分子量:446.4080

Peritassine A
Peritassine A
CAS号:262601-67-2
分子式:C38H47NO18
分子量:805.7830

Peritassine A
Peritassine A
CAS号:262601-67-2
分子式:C38H47NO18
分子量:805.7830

远志寡精H
Tenuifoliose H
CAS号:147742-13-0
分子式:C61H74O34
分子量:1351.2300

Clematichinenoside C
Clematichinenoside C
CAS号:177912-24-2
分子式:C70H114O34
分子量:1499.6500

江藤苷
Brandioside
CAS号:133393-81-4
分子式:C37H48O20
分子量:812.7710